

Elacridar-d4: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

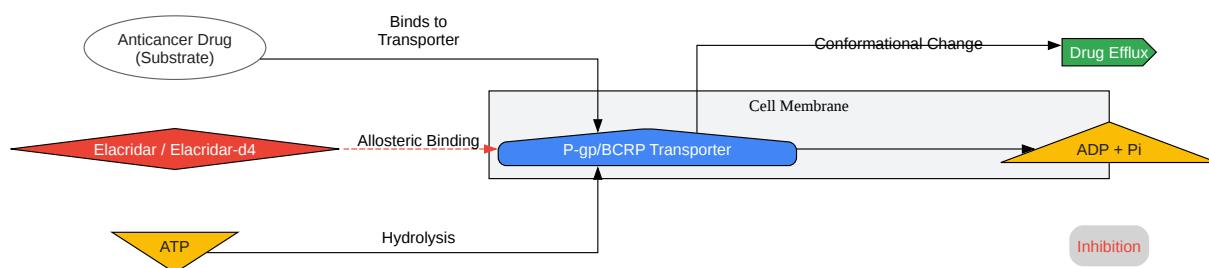
Compound Name: *Elacridar-d4 (Major)*

Cat. No.: *B563693*

[Get Quote](#)

This guide provides an in-depth technical overview of Elacridar-d4, a critical reagent in modern drug development. We will delve into its mechanism of action, commercial availability, and detailed protocols for its application in bioanalytical assays, providing researchers and scientists with the necessary information to effectively utilize this compound in their studies.

Introduction: The Role of Elacridar and its Deuterated Analog in Overcoming Multidrug Resistance


Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).^{[1][2]} These transporters are pivotal in the phenomenon of multidrug resistance (MDR), a major obstacle in cancer chemotherapy, as they actively efflux a wide range of structurally diverse anticancer drugs from tumor cells. Elacridar's ability to block this efflux mechanism can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.^{[1][2]}

Elacridar-d4 is a stable, isotopically labeled version of Elacridar, where four hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its near-identical physicochemical properties to Elacridar ensure it behaves similarly during sample extraction and chromatographic separation, while its distinct mass allows for separate detection, enabling

accurate quantification of Elacridar in complex biological matrices such as plasma and tissue homogenates.[3]

Mechanism of Action: Allosteric Inhibition of P-gp and BCRP

Elacridar exerts its inhibitory effect by binding to the transmembrane domains of P-gp and BCRP. This binding event induces a conformational change in the transporter, which inhibits its ATPase activity. By interfering with the energy supply for the transport process, Elacridar effectively locks the transporter in a state that is incapable of binding to or effluxing its substrates. This leads to an increased intracellular concentration of co-administered drugs that are substrates for P-gp or BCRP, thereby enhancing their therapeutic efficacy.

[Click to download full resolution via product page](#)

Caption: Allosteric inhibition of P-gp/BCRP by Elacridar.

Commercial Availability and Key Suppliers of Elacridar-d4

For researchers and drug developers, sourcing high-quality Elacridar-d4 is crucial for reliable and reproducible experimental outcomes. Several reputable suppliers offer this compound, and

the choice of supplier may depend on factors such as purity, isotopic enrichment, availability of documentation (e.g., Certificate of Analysis), and technical support.

Supplier	Product Name	Catalog Number	Purity	Isotopic Enrichment
Alsachim	Elacridar-d4	S-14739	>98%	>99% atom % D
Toronto Research Chemicals (TRC)	Elacridar-d4	E422617	Not specified	Not specified
Clearsynth	Elacridar-d4	D-2795	>98%	>99% atom % D
Santa Cruz Biotechnology	Elacridar-d4	sc-224424	>98%	Not specified

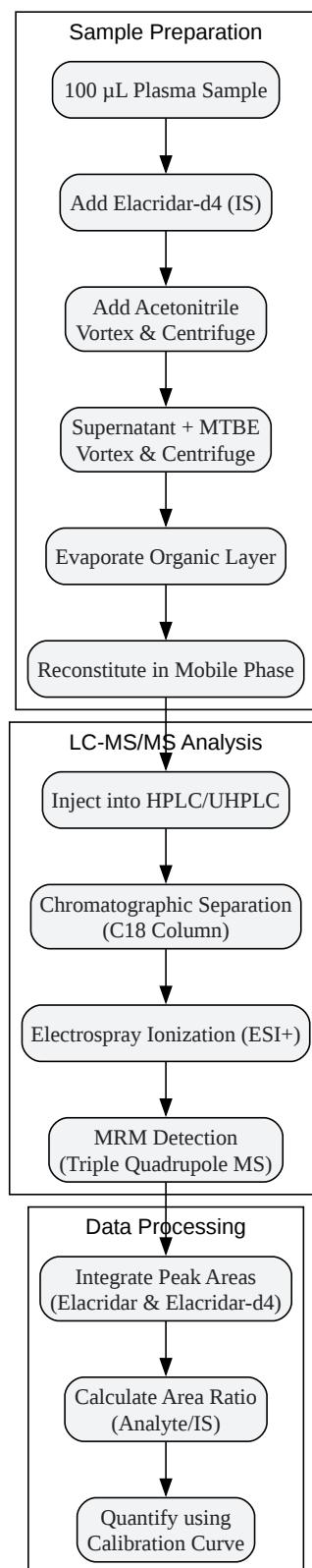
Note: Specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Bioanalytical Quantification of Elacridar in Plasma using LC-MS/MS with Elacridar-d4 as an Internal Standard

This section provides a detailed, step-by-step protocol for the quantification of Elacridar in a biological matrix (plasma) using a validated LC-MS/MS method. This protocol is based on established methodologies and best practices in bioanalysis.[\[3\]](#)

Materials and Reagents

- Elacridar (analytical standard)
- Elacridar-d4 (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)


- Formic acid (LC-MS grade)
- Water (ultrapure, e.g., Milli-Q)
- tert-Butyl methyl ether (MTBE)
- Blank plasma (human or animal, as required)
- Microcentrifuge tubes
- Autosampler vials

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

- Spiking of Internal Standard: To 100 μ L of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add a specific volume of Elacridar-d4 working solution to achieve a final concentration of 50 ng/mL.
- Protein Precipitation: Add 300 μ L of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Liquid-Liquid Extraction: Carefully transfer the supernatant to a new tube. Add 1 mL of tert-butyl methyl ether, vortex for 2 minutes, and centrifuge at 14,000 rpm for 5 minutes to separate the layers.
- Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate Elacridar from matrix components. For example, starting at 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - Elacridar: Precursor ion (Q1) m/z 564.3 → Product ion (Q3) m/z 253.1
 - Elacridar-d4: Precursor ion (Q1) m/z 568.3 → Product ion (Q3) m/z 257.1

[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for Elacridar quantification.

Conclusion

Elacridar-d4 is an indispensable tool for the accurate bioanalytical quantification of Elacridar, a potent inhibitor of P-gp and BCRP. This guide has provided a comprehensive overview of its mechanism of action, commercial availability, and a detailed protocol for its application in LC-MS/MS-based assays. By leveraging the information presented here, researchers and drug development professionals can confidently and accurately assess the pharmacokinetic properties of Elacridar, contributing to a deeper understanding of its potential in overcoming multidrug resistance in various therapeutic areas.

References

- Hyafil, F., et al. (1993). In vitro and in vivo reversal of multidrug resistance by GF120918, an acridonecarboxamide derivative. *Cancer Research*, 53(19), 4595–4602.
- de Vries, N. A., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. *Journal of Mass Spectrometry*, 39(10), 1213-1221.
- Agarwal, S., et al. (2012). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. *Drug Metabolism and Disposition*, 40(8), 1569-1575.
- Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Video]. YouTube. [\[Link\]](#)
- Dahlin, J. L., et al. (2021). Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats. *Pharmacology Research & Perspectives*, 9(3), e00755.
- Stasiak, P., et al. (2023). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. *International Journal of Molecular Sciences*, 24(12), 10301.
- Shimadzu. (n.d.). Application News AD-0072: A fast and sensitive method for the determination of Telmisartan in human plasma by LC/MS/MS.
- Thermo Fisher Scientific. (n.d.).
- Kuppens, I. E., et al. (2014). Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation. *British Journal of Cancer*, 110(9), 2219–2226.
- Kaspersen, S. D., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy.

- Sigma-Aldrich. (n.d.). Elacridar, ≥98% (HPLC).
- Lee, Y. J., et al. (2018). Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. *Oncology Letters*, 16(5), 5837–5844.
- Szałek, E., et al. (2021). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. *International Journal of Molecular Sciences*, 22(23), 12896.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elacridar-d4: A Comprehensive Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b563693#commercial-availability-and-suppliers-of-elacridar-d4-major>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com